Avidin
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Overview
Description
Avidin is a tetrameric biotin-binding protein found in the egg whites of birds, reptiles, and amphibians . It is known for its high affinity and specificity for biotin (Vitamin B7), forming one of the strongest known non-covalent bonds . This unique property has made this compound a valuable tool in various biochemical and analytical applications.
Mechanism of Action
Target of Action
Avidin is a tetrameric biotin-binding protein . Its primary target is biotin , also known as Vitamin B7 or Vitamin H . Each subunit of the tetrameric structure of this compound can bind to biotin with a high degree of affinity and specificity .
Mode of Action
This compound binds to biotin through its four identical subunits, forming one of the strongest known non-covalent bonds . The dissociation constant of the this compound-biotin complex is measured to be KD ≈ 10^-15 M . This strong interaction allows this compound to sequester biotin, making it unavailable for other biochemical processes .
Biochemical Pathways
Biotin acts as a coenzyme for carboxylases, which are involved in critical metabolic pathways such as gluconeogenesis and fatty acid synthesis . By binding to biotin, this compound may potentially affect these pathways.
Pharmacokinetics
It is known that the cationic nature of this compound can accelerate its removal from the blood, affecting its systemic clearance . Modifications of this compound, such as pegylation, have been shown to improve its plasma half-life and reduce its immunogenicity .
Result of Action
The primary molecular effect of this compound’s action is the formation of a strong complex with biotin, effectively sequestering the vitamin and making it unavailable for other biochemical processes . This can lead to biotin deficiency if a diet high in this compound (such as raw egg whites) is consumed . On a cellular level, this compound’s action could potentially affect any processes that depend on biotin, including cell growth and proliferation, gene regulation, and metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the quantity of functional this compound can change depending on the amount of heat it is exposed to during cooking . Furthermore, the pH and temperature conditions can affect the stability and functionality of the this compound protein .
Biochemical Analysis
Biochemical Properties
Avidin plays a crucial role in biochemical reactions due to its strong non-covalent binding to biotin. This interaction is one of the strongest known non-covalent bonds, with a dissociation constant (K_d) of approximately 10^-15 M . This compound can bind up to four molecules of biotin simultaneously, forming a stable complex that is resistant to changes in pH, temperature, and other denaturing conditions . This property is utilized in various applications, such as protein purification and detection, where biotinylated molecules are captured and isolated using this compound .
Cellular Effects
This compound influences various cellular processes through its interaction with biotin. Biotin is a coenzyme for carboxylases involved in critical metabolic pathways, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism . By binding to biotin, this compound can inhibit these carboxylases, affecting cellular metabolism and energy production . Additionally, this compound-biotin technology has been used to improve cell adhesion on nanofibrous matrices, promoting cell proliferation and differentiation in tissue engineering applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its high-affinity binding to biotin. Each subunit of the this compound tetramer can bind one biotin molecule, forming a stable this compound-biotin complex . This binding involves a network of polar and hydrophobic interactions that stabilize the complex . The this compound-biotin interaction is rapid and once formed, it is highly resistant to dissociation, even under extreme conditions . This property is exploited in various biochemical assays and purification techniques, where biotinylated molecules are captured and detected using this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known for its high stability, maintaining its biotin-binding activity over extended periods . Factors such as temperature, pH, and the presence of proteases can affect its stability and lead to degradation . Long-term studies have shown that this compound can remain active in vitro and in vivo for several days to weeks, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can effectively bind biotin and inhibit biotin-dependent enzymes without causing significant toxicity . High doses of this compound can lead to biotin deficiency, affecting metabolic processes and leading to adverse effects such as weight loss and reduced growth . The therapeutic index of this compound can be improved by pretargeting strategies, which enhance its efficacy while minimizing toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways through its interaction with biotin-dependent enzymes. Biotin acts as a coenzyme for carboxylases involved in key metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid catabolism . By binding to biotin, this compound can inhibit these enzymes, affecting metabolic flux and altering metabolite levels . This property has been exploited in various biochemical assays to study metabolic pathways and enzyme activities .
Transport and Distribution
This compound is transported and distributed within cells and tissues through its interaction with biotin and biotinylated molecules. The high affinity of this compound for biotin allows it to bind biotinylated molecules and facilitate their transport and localization within cells . Studies have shown that this compound can penetrate tissues and accumulate in specific compartments, such as cartilage, where it can be used for targeted drug delivery . The distribution of this compound within tissues is influenced by factors such as charge, size, and the presence of binding sites .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interaction with biotinylated molecules. In cultured cells, this compound has been shown to interact with proteins in mitochondria, indicating its potential role in mitochondrial function . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This property is utilized in various biochemical assays to study protein localization and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Avidin is typically isolated from natural sources, primarily egg whites. The extraction process involves homogenizing the egg whites, followed by purification steps such as ammonium sulfate precipitation, ion-exchange chromatography, and affinity chromatography .
Industrial Production Methods: In industrial settings, this compound is produced by large-scale extraction from egg whites. The process includes pasteurization to ensure the removal of any microbial contaminants, followed by the same purification techniques used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: Avidin primarily undergoes binding reactions with biotin. This interaction is highly specific and strong, with a dissociation constant (Kd) of approximately 10^-15 M .
Common Reagents and Conditions: The binding of biotin to this compound is rapid and occurs under a wide range of conditions, including various pH levels, temperatures, and the presence of organic solvents . The reaction is typically carried out in aqueous solutions at neutral pH.
Major Products Formed: The primary product of the reaction between this compound and biotin is the this compound-biotin complex, which is highly stable and resistant to denaturation .
Scientific Research Applications
Avidin’s high affinity for biotin has led to its extensive use in scientific research. Some of its key applications include:
Protein Detection and Purification: this compound is used to immobilize biotinylated proteins, facilitating their detection and purification.
Affinity Chromatography: this compound-biotin interactions are exploited in affinity chromatography to purify proteins and other biomolecules.
Immunoassays: this compound is used in various immunoassays, including ELISA, to detect biotinylated antibodies and other molecules.
Histochemistry and In Situ Hybridization: this compound-biotin systems are used to label and detect specific proteins and nucleic acids in tissue samples.
Comparison with Similar Compounds
- Streptavidin
- Neutrthis compound
- Extrthis compound
This compound’s unique properties, particularly its strong and specific binding to biotin, make it an invaluable tool in various scientific and industrial applications.
Properties
CAS No. |
1405-69-2 |
---|---|
Molecular Formula |
C4H8O2 |
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(4R)-4-methyl-1,3-dioxolane |
InChI |
InChI=1S/C4H8O2/c1-4-2-5-3-6-4/h4H,2-3H2,1H3/t4-/m1/s1 |
InChI Key |
SBUOHGKIOVRDKY-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@@H]1COCO1 |
Canonical SMILES |
CC1COCO1 |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Q1: How does avidin interact with biotin?
A1: this compound binds to biotin with exceptionally high affinity (Kd ≈ 10-15 M) []. This interaction arises from a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions within a deep binding pocket in each this compound subunit [, , ].
Q2: What are the consequences of this compound binding to biotin?
A2: this compound binding to biotin can inhibit biotin-dependent enzymatic reactions []. This property has been exploited to develop homogeneous assays for biotin and other analytes []. For instance, this compound can inhibit the activity of highly biotinylated enzymes like biotinylated glucose oxidase []. In biological systems, this compound binding to biotin can lead to biotin deficiency by preventing its absorption and utilization [].
Q3: What is the molecular formula and weight of this compound?
A3: this compound is a tetrameric protein with a molecular weight of approximately 66-69 kDa. The precise molecular weight can vary slightly depending on the source and glycosylation pattern.
Q4: What spectroscopic techniques are used to characterize this compound?
A4: Various spectroscopic methods are employed to characterize this compound, including:
- UV-Vis Spectroscopy: Used to study protein concentration, monitor protein modifications, and investigate ligand binding [, , ].
- Fluorescence Spectroscopy: Employed to study protein conformation, ligand binding kinetics, and develop sensitive assays for this compound-biotin interactions [, , ].
- Circular Dichroism (CD) Spectroscopy: Provides information about the secondary structure of this compound and how it changes upon ligand binding or under different environmental conditions [].
Q5: How does this compound perform under various conditions?
A5: this compound demonstrates remarkable stability under a wide range of conditions:
Q6: How is this compound stability relevant to its applications?
A6: this compound's stability under various conditions makes it suitable for a broad range of applications, including:
- Affinity Purification: Immobilized this compound is commonly used in affinity chromatography for purifying biotinylated proteins [].
- Drug Delivery: this compound's stability and biotin-binding properties have led to its exploration as a carrier for targeted drug delivery [, ].
Q7: Does this compound possess any intrinsic catalytic activity?
A7: this compound itself is not known to possess catalytic activity. Its primary function stems from its exceptionally high affinity for biotin.
Q8: Have computational methods been used to study this compound?
A8: Yes, computational chemistry techniques have been used to investigate:
- Binding Interactions: Molecular dynamics simulations and docking studies have provided insights into the this compound-biotin binding mechanism and the factors influencing their interaction [].
- Structural Characterization: Homology modeling has been used to predict the structures of this compound-like proteins from different species, aiding in understanding their structure-function relationships [].
Q9: How do structural modifications affect this compound’s properties?
A9: Even minor alterations in this compound's structure can significantly influence its biotin binding affinity, stability, and other properties. Research has focused on:
- Monomerization: Engineering monomeric forms of this compound with reversible biotin binding capabilities for various biotechnological applications []. This often involves introducing mutations to disrupt the tetrameric interface and enhance monomer stability.
- Improving Stability: Mutations have been introduced to enhance this compound's thermal and pH stability, broadening its applicability [].
- Altering Immunogenicity: Modifications aim to reduce the immunogenicity of this compound for in vivo applications, minimizing adverse immune responses [, ].
Q10: How is this compound formulated to improve its stability?
A10: While this compound is inherently stable, specific formulation strategies can further enhance its shelf life and performance:
Q11: What is known about the pharmacokinetics of this compound?
A11: this compound, when injected intravenously, is known to have a short half-life in circulation. Research has explored ways to modify this compound to increase its tissue residence time for targeted delivery applications [, ]. One approach involves introducing aldehyde groups through oxidation, enabling this compound to form covalent bonds with tissue proteins and significantly prolonging its half-life [, ].
Q12: How is this compound's efficacy assessed in vitro?
A12: In vitro assays used to assess the efficacy and binding characteristics of this compound include:
- Surface Plasmon Resonance (SPR): Allows real-time monitoring of this compound-biotin interactions and determination of binding kinetics [].
- Fluorescence Quenching Assays: Used to quantify biotin binding sites on this compound-coated surfaces and assess the binding capacity of modified this compound forms [].
Q13: What are some in vivo applications of this compound?
A13: this compound's in vivo applications include:
- Targeted Cell Delivery: this compound modified with aldehyde groups (AvidinOX®) shows promise for targeted cell delivery to specific tissues []. Pre-treating a muscle with AvidinOX® followed by intravenous injection of biotinylated cells leads to their specific accumulation in the treated muscle [].
- Radioimmunotherapy: this compound can be used in a "chase" strategy to reduce side effects in radioimmunotherapy []. Injecting this compound after administration of a radiolabeled biotinylated antibody helps clear the antibody from circulation and non-target tissues, reducing off-target toxicity [].
A13: The provided research papers do not cover the development of resistance to this compound.
Q14: What are the potential toxicities associated with this compound?
A14: this compound's potential toxicity primarily stems from its ability to bind biotin and potentially induce biotin deficiency []. High doses of this compound can interfere with biotin-dependent metabolic processes.
Q15: How is this compound used in drug delivery strategies?
A15: this compound is being explored as a targeting moiety in drug delivery systems [, , ]. Strategies include:
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